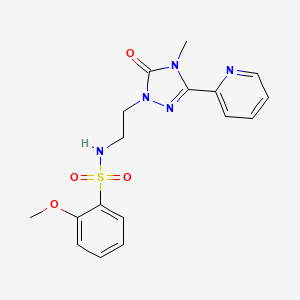

2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-21-16(13-7-5-6-10-18-13)20-22(17(21)23)12-11-19-27(24,25)15-9-4-3-8-14(15)26-2/h3-10,19H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPVORPCGYYGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide (CAS Number: 1210486-20-6) is a complex organic molecule that integrates a pyridine ring and a triazole moiety, indicating its potential as a pharmacologically active agent. This article reviews the biological activity of this compound, highlighting its antibacterial and antifungal properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.4 g/mol. The structure features multiple functional groups that contribute to its chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 1210486-20-6 |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent modifications to enhance biological activity. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of the synthesized compound .

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. The specific compound has shown significant activity against various bacterial strains, primarily due to the presence of the triazole ring which is known to disrupt bacterial cell wall synthesis.

Key Findings:

- Mechanism of Action: The mechanism often involves inhibition of key enzymes involved in cell wall biosynthesis, leading to bacterial cell lysis.

- Activity Spectrum: Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentrations (MIC):

The MIC values for different bacterial strains are crucial in determining the efficacy of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

In addition to antibacterial properties, triazole compounds are also recognized for their antifungal activity. This compound has demonstrated effectiveness against various fungal pathogens, potentially making it suitable for treating fungal infections.

Case Studies:

- In vitro Studies: Laboratory tests have shown that the compound effectively inhibits the growth of Candida albicans at concentrations comparable to established antifungal agents.

- Comparative Analysis: In studies comparing various triazole derivatives, this compound exhibited superior activity against resistant strains of fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:

Important Structural Features:

- The triazole ring is essential for antimicrobial activity.

- The methoxy group enhances lipophilicity, improving membrane permeability.

- The sulfonamide moiety contributes to antibacterial action by mimicking para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its triazole-pyridine core and sulfonamide linkage. Below is a comparative analysis with analogous sulfonamide derivatives from the provided evidence:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Findings:

Triazole-Pyridine vs. Morpholine Sulfonyl: The target compound’s 1,2,4-triazole-pyridine core provides a rigid, planar structure conducive to binding aromatic pockets in enzymes.

Sulfonamide Linkage Variations :

- The ethyl spacer in the target compound may reduce steric hindrance compared to the direct aryl linkages in ID 313533-45-8, facilitating better target engagement.

Methoxy Substitutions :

- Both the target compound and ID 871486-55-4 feature methoxy groups, which can modulate electronic properties and metabolic stability.

Methodological Considerations

The structural refinement of such compounds relies on advanced crystallographic software:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.